molecular formula C14H28O2 B12658700 1-Isobutyl-3,5-dimethylhexyl acetate CAS No. 71648-37-8

1-Isobutyl-3,5-dimethylhexyl acetate

Cat. No.: B12658700
CAS No.: 71648-37-8
M. Wt: 228.37 g/mol
InChI Key: HPFLRIHGHUFYEG-UHFFFAOYSA-N
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Description

1-Isobutyl-3,5-dimethylhexyl acetate is an organic compound with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol . It is an ester derived from the reaction of acetic acid with 1-isobutyl-3,5-dimethylhexanol. This compound is known for its applications in various industries, including the fragrance and flavor industry, due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-3,5-dimethylhexyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-isobutyl-3,5-dimethylhexanol with acetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs heterogeneous catalysts like ion exchange resins (e.g., Dowex 50W, Amberlite IR-120, and Amberlite IR-122) . These catalysts offer advantages such as ease of separation from the reaction mixture and reduced side reactions, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3,5-dimethylhexyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acetic acid in the presence of water and an acid or base catalyst . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

Major Products:

    Hydrolysis: 1-isobutyl-3,5-dimethylhexanol and acetic acid.

    Transesterification: New esters and alcohols depending on the reacting alcohol.

Scientific Research Applications

1-Isobutyl-3,5-dimethylhexyl acetate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 1-isobutyl-3,5-dimethylhexyl acetate involves its hydrolysis to 1-isobutyl-3,5-dimethylhexanol and acetic acid . This reaction is catalyzed by esterases in biological systems. The resulting alcohol and acid can then participate in various metabolic pathways.

Comparison with Similar Compounds

    1-Isobutyl-3,5-dimethylhexanol: The alcohol precursor used in the synthesis of 1-isobutyl-3,5-dimethylhexyl acetate.

    Isobutyl acetate: Another ester with similar applications in the fragrance and flavor industry.

    3,5-Dimethyl-1-hexanol: A structurally similar alcohol that can form esters with acetic acid.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct olfactory properties. Its branched structure also influences its reactivity and the types of reactions it can undergo compared to linear esters.

Properties

CAS No.

71648-37-8

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,6,8-trimethylnonan-4-yl acetate

InChI

InChI=1S/C14H28O2/c1-10(2)7-12(5)9-14(8-11(3)4)16-13(6)15/h10-12,14H,7-9H2,1-6H3

InChI Key

HPFLRIHGHUFYEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC(CC(C)C)OC(=O)C

Origin of Product

United States

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